molecular formula C9H10F3N3OS B1500623 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde CAS No. 958443-35-1

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde

Cat. No.: B1500623
CAS No.: 958443-35-1
M. Wt: 265.26 g/mol
InChI Key: KCQHHTNKNJXRLI-UHFFFAOYSA-N
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Description

Conformational Isomerism

The piperidine ring adopts chair or twist-boat conformations , influenced by steric and electronic factors:

  • Chair conformation : Substituents at positions 1 (thiadiazole) and 4 (carbaldehyde) occupy axial or equatorial orientations (Fig. 2).
  • Axial preference : The bulky thiadiazole group may favor an equatorial position to minimize 1,3-diaxial strain.

Tautomerism

The compound exhibits no significant tautomerism due to:

  • Aromatic stabilization : The 1,3,4-thiadiazole ring’s resonance delocalization prevents tautomeric shifts.
  • Lack of enolizable protons : The carbaldehyde group lacks adjacent acidic hydrogens, precluding keto-enol tautomerism.

Figure 1 : Structural diagram of this compound.
Figure 2 : Chair conformation of piperidine ring with axial (A) and equatorial (B) orientations of substituents.

Properties

IUPAC Name

1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3OS/c10-9(11,12)7-13-14-8(17-7)15-3-1-6(5-16)2-4-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQHHTNKNJXRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C=O)C2=NN=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670701
Record name 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958443-35-1
Record name 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is commonly synthesized by cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives. For trifluoromethyl substitution at the 5-position, trifluoroacetic acid or trifluoroacetyl derivatives are often employed as starting materials.

Typical procedure:

  • Condensation of thiosemicarbazide with trifluoroacetic acid or its derivatives under dehydrating conditions (e.g., phosphorus oxychloride, polyphosphoric acid) leads to cyclization forming the 1,3,4-thiadiazole ring bearing the trifluoromethyl group at the 5-position.

Functionalization of the Piperidine Ring

Attachment of the Thiadiazole Ring to Piperidine Nitrogen

  • Nucleophilic substitution of 2-halothiadiazole with piperidine under basic conditions results in the N-substituted product, 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine.

Introduction of the 4-Carbaldehyde Group on Piperidine

The aldehyde group at the 4-position of piperidine can be introduced by:

  • Oxidation of 4-hydroxymethylpiperidine derivatives using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.
  • Alternatively, selective formylation of piperidine at the 4-position via directed lithiation followed by reaction with DMF (dimethylformamide).

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Thiosemicarbazide + trifluoroacetic acid, dehydrating agent (POCl3) 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-thiol or 2-chloro derivative
2 Nucleophilic substitution Piperidine + 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole, base (e.g., K2CO3), solvent (DMF) 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine
3 Functional group transformation Oxidation of 4-hydroxymethylpiperidine derivative with PCC or Dess–Martin periodinane This compound

Detailed Research Findings and Analysis

While direct preparation procedures for this exact compound are limited in public databases, related synthetic methodologies for trifluoromethyl-substituted thiadiazoles and piperidine aldehydes have been extensively reported and can be adapted.

  • Thiadiazole synthesis: Literature confirms that trifluoromethyl-substituted 1,3,4-thiadiazoles are efficiently synthesized by cyclization of thiosemicarbazide with trifluoroacetic acid derivatives under dehydrating conditions, yielding high purity products suitable for further functionalization.

  • N-Substitution on piperidine: The nucleophilic substitution of 2-halothiadiazoles by piperidine is well-documented, typically proceeding under mild basic conditions in polar aprotic solvents, producing the desired N-substituted thiadiazole-piperidine conjugate in moderate to good yields.

  • Selective oxidation to aldehyde: The oxidation of piperidine 4-hydroxymethyl derivatives to aldehydes is a standard transformation in heterocyclic chemistry. Use of mild oxidants prevents overoxidation to carboxylic acids and preserves ring integrity.

Data Table: Summary of Preparation Methods

Stage Starting Material Key Reagents Conditions Yield (%) Notes
Thiadiazole ring formation Thiosemicarbazide + trifluoroacetic acid POCl3 or PPA Reflux, 4-6 h 60-80 Cyclization to 5-(trifluoromethyl)-1,3,4-thiadiazole
Halogenation at 2-position 5-(Trifluoromethyl)-1,3,4-thiadiazole Chlorinating agent (e.g., POCl3) Reflux, 3-5 h 70-85 Introduces 2-chloro substituent for nucleophilic substitution
N-substitution Piperidine + 2-chloro-thiadiazole K2CO3, DMF Room temp to 60°C, 12-24 h 50-75 Nucleophilic substitution forming N-thiadiazolylpiperidine
Oxidation to aldehyde 4-hydroxymethylpiperidine derivative PCC or Dess–Martin periodinane Room temp, 2-4 h 65-90 Selective oxidation to 4-carbaldehyde

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Research indicates that thiadiazole derivatives, including this compound, have demonstrated antibacterial and antifungal properties. They can inhibit the growth of various pathogens, making them potential candidates for new antibiotics .
  • Anticancer Properties : Studies have shown that compounds with thiadiazole moieties can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific enzymes crucial for cancer cell survival .
  • Anti-inflammatory Effects : Thiadiazole derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Agricultural Applications

Thiadiazole derivatives are also explored for their potential use in agriculture:

  • Pesticides and Herbicides : The unique structure of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde allows it to act as an effective pesticide. Its ability to disrupt biological processes in pests makes it a valuable component in developing new agricultural chemicals .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal reported that 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The research highlighted the potential for these compounds to be developed into new antibiotics.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiadiazole derivatives. It was found that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other targets, leading to various biological effects .

Comparison with Similar Compounds

Nitroheteroaryl Thiadiazole Derivatives

Compounds such as 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-4-aroylpiperazines exhibit anti-leishmanial activity, attributed to the nitro group’s role in generating cytotoxic free radicals .

Fluorophenyl and Methoxyphenyl Derivatives

The trifluoromethyl group in the target compound offers stronger electron-withdrawing effects, which could modulate enzyme binding or solubility .

Physicochemical and Pharmacological Implications

  • Metabolic Stability : The CF₃ group resists oxidative metabolism, a advantage over nitro groups, which may undergo reduction to cytotoxic intermediates .

Biological Activity

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and relevant research findings.

The compound has the following chemical identifiers:

PropertyValue
CAS Number 950603-35-7
Molecular Formula C9H10F3N3O2S
Molecular Weight 281.25 g/mol
IUPAC Name This compound
SMILES OC(=O)C1CCN(CC1)C1=NN=C(S1)C(F)(F)F

Research indicates that compounds containing the thiadiazole moiety exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially increasing the bioavailability and efficacy of the compound in biological systems.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. In vitro assays revealed that these compounds inhibit bacterial growth at low concentrations.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study: Apoptosis Induction

A study conducted on MCF-7 cells treated with this compound showed:

  • IC50 Value: 10.38 µM
  • Mechanism: Increased expression of p53 and caspase-3 cleavage leading to apoptosis.

Anti-inflammatory Activity

Compounds with similar structures have also been reported to exhibit anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in animal models treated with thiadiazole derivatives.

Data Summary

Biological ActivityAssay TypeResultReference
AntimicrobialDisc diffusionEffective against E. coli
Anticancer (MCF-7)MTT assayIC50 = 10.38 µM
Anti-inflammatoryCytokine assayReduced TNF-alpha levels

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde, and what key reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with commercially available precursors. A key intermediate, such as 5-amino-1,3,4-thiadiazole-2-thiol, is reacted with isocyanates or other electrophiles under reflux in acetonitrile to form the thiadiazole core . Subsequent steps may involve coupling with piperidine derivatives, where temperature control (e.g., 90°C under reflux) and solvent choice (e.g., dichloromethane) are critical to avoid side reactions . Catalysts like POCl₃ are often used to facilitate cyclization or functionalization . Purification via recrystallization (e.g., DMSO/water mixtures) ensures product integrity .

Q. How is the structural elucidation of this compound performed using spectroscopic and chromatographic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the connectivity of the trifluoromethyl-thiadiazole and piperidine moieties. Mass spectrometry (MS), particularly high-resolution MS (HRMS), validates the molecular formula (e.g., exact mass 274.031683 for related metabolites) . High-performance liquid chromatography (HPLC) with UV detection assesses purity (>95% by area) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the challenges in achieving high regioselectivity during the formation of the thiadiazole ring?

  • Methodological Answer : Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example, electron-withdrawing groups like trifluoromethyl direct nucleophilic attack to specific positions on the thiadiazole ring . Optimizing stoichiometry, solvent polarity (e.g., acetonitrile vs. DMSO), and temperature minimizes competing pathways, such as undesired thiourea byproducts .

Advanced Research Questions

Q. How do variations in the substitution pattern of the piperidine ring affect the compound's biological activity, and what methods establish structure-activity relationships (SAR)?

  • Methodological Answer : Modifications to the piperidine ring (e.g., N-methylation or introduction of fluorophenyl groups) are systematically evaluated using in vitro bioassays. For agrochemical applications, herbicidal activity is tested via enzyme inhibition assays (e.g., acetolactate synthase) and greenhouse trials . In medicinal chemistry, cytotoxicity assays (e.g., IC₅₀ determination against cancer cell lines) and molecular docking studies correlate structural changes with target binding (e.g., kinase inhibition) .

Q. What methodologies resolve contradictory data regarding the compound's stability under different pH conditions?

  • Methodological Answer : Accelerated stability studies are conducted at varying pH levels (1–13) using HPLC-MS to monitor degradation products. For instance, trifluoromethyl groups may hydrolyze under alkaline conditions, forming carboxylic acid derivatives . Kinetic analysis (e.g., Arrhenius plots) predicts shelf-life, while NMR identifies degradation pathways (e.g., ring-opening in thiadiazole) .

Q. How is the compound's potential as a pesticide lead evaluated in vitro and in vivo?

  • Methodological Answer : In vitro screening includes receptor-binding assays (e.g., ryanodine receptor modulation for insecticides) and enzyme inhibition (e.g., flufenacet's herbicidal activity via lipid biosynthesis disruption) . In vivo studies use rodent models for acute toxicity (LD₅₀) and field trials for efficacy against target pests (e.g., lepidopterans). Metabolite profiling via LC-MS identifies bioactive derivatives .

Q. What role does the trifluoromethyl group play in enhancing bioactivity, and how is this studied experimentally?

  • Methodological Answer : The trifluoromethyl group improves metabolic stability and lipophilicity, enhancing membrane permeability. Comparative studies with non-fluorinated analogs use isothermal titration calorimetry (ITC) to measure binding affinity differences . Radiolabeled analogs (e.g., ¹⁸F or ¹⁹F NMR) track metabolic fate in biological systems .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde
Reactant of Route 2
1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde

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